Dimethylazanyl thiocyanate
CAS No.: 926-68-1
Cat. No.: VC18953423
Molecular Formula: C3H6N2S
Molecular Weight: 102.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926-68-1 |
---|---|
Molecular Formula | C3H6N2S |
Molecular Weight | 102.16 g/mol |
IUPAC Name | dimethylamino thiocyanate |
Standard InChI | InChI=1S/C3H6N2S/c1-5(2)6-3-4/h1-2H3 |
Standard InChI Key | LEZSSELPWDYOHM-UHFFFAOYSA-N |
Canonical SMILES | CN(C)SC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Dimethylammonium thiocyanate is an ionic compound comprising a dimethylammonium cation and a thiocyanate anion. Its molecular formula, , corresponds to a molar mass of 104.17 g/mol and an exact mass of 104.041 g/mol . The compound is alternatively referred to as dimethylammonium rhodanide or dimethyl-amine thiocyanate, reflecting historical naming conventions for thiocyanate derivatives .
Structural Analysis
The thiocyanate group () exhibits ambident nucleophilic behavior, enabling bonding via sulfur or nitrogen atoms. In dimethylammonium thiocyanate, the thiocyanate anion likely coordinates with the dimethylammonium cation through electrostatic interactions. Spectroscopic data for analogous compounds, such as benzyl thiocyanate, suggest characteristic IR absorptions at 2050–2150 cm (C≡N stretch) and 750–800 cm (C–S stretch) . X-ray crystallography of related thiocyanate salts reveals linear S–C≡N geometry with bond lengths consistent with resonance stabilization .
Table 1: Key Molecular Properties of Dimethylammonium Thiocyanate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 104.17 g/mol |
Exact Mass | 104.041 g/mol |
PSA (Polar Surface Area) | 74.62 Ų |
LogP (Partition Coefficient) | 0.62 |
Synthesis and Manufacturing
Conventional Synthesis Routes
Dimethylammonium thiocyanate is typically synthesized via the reaction of dimethylamine () with thiocyanic acid () or its salts. The general reaction proceeds as:
This acid-base reaction is exothermic and conducted under controlled conditions to avoid decomposition of the thiocyanate group . Alternative methods include metathesis reactions between dimethylammonium chloride () and potassium thiocyanate () in polar solvents like ethanol or water .
Industrial-Scale Production
While large-scale production data are scarce, pilot-scale protocols suggest the use of continuous-flow reactors to enhance yield and purity. For example, a 2020 study demonstrated the one-pot synthesis of thiazol-2(3H)-imine derivatives using potassium thiocyanate, highlighting the reagent’s compatibility with brominated ketones and primary amines . Such methodologies could be adapted for dimethylammonium thiocyanate synthesis by substituting dimethylamine for benzylamine in analogous reactions .
Physicochemical Properties
Thermal Stability and Phase Behavior
Dimethylammonium thiocyanate is a hygroscopic solid at room temperature. Its melting point remains undocumented in available literature, though analogous ammonium thiocyanates (e.g., benzyl thiocyanate) exhibit melting points near 40°C . The compound’s solubility profile includes miscibility with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in nonpolar solvents like hexane .
Spectroscopic Characterization
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NMR Spectroscopy: -NMR spectra of related thiocyanates show resonances for methyl groups adjacent to nitrogen at δ 2.8–3.2 ppm and thiocyanate-related protons at δ 4.5–5.0 ppm .
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IR Spectroscopy: Strong absorption bands at 2050–2150 cm (C≡N stretch) and 1050–1150 cm (C–S stretch) confirm the thiocyanate functional group .
Applications in Organic Synthesis
Cyanation Reactions
Thiocyanate salts serve as cyanide equivalents in palladium-catalyzed cross-coupling reactions. For instance, benzyl thiocyanate has been employed as a cyanating agent for aryl boronic acids, yielding nitriles under copper(I)-mediated conditions . Dimethylammonium thiocyanate could similarly facilitate cyanation in sterically hindered or electron-deficient substrates, though experimental validation is needed .
Heterocycle Synthesis
The compound’s thiocyanate anion participates in cyclocondensation reactions to form nitrogen-sulfur heterocycles. A 2020 study detailed the one-pot synthesis of thiazol-2(3H)-imines using potassium thiocyanate, brominated ketones, and primary amines . Substituting dimethylammonium thiocyanate in such protocols may enable access to novel thiazole derivatives with potential antimicrobial activity .
Future Directions and Research Opportunities
Catalytic Applications
Exploring dimethylammonium thiocyanate’s role in asymmetric catalysis or photoredox reactions could unlock new synthetic pathways. For example, its thiocyanate group might act as a ligand in transition-metal complexes, modulating electronic properties for enhanced catalytic activity .
Materials Science
Thiocyanate-based ionic liquids derived from dimethylammonium thiocyanate could exhibit unique solvation properties for battery electrolytes or carbon capture technologies. Preliminary studies on analogous compounds show promise in these areas .
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